Cas no 2091245-73-5 (rac-(2R,3R)-2-propylpiperidin-3-ol)

rac-(2R,3R)-2-propylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(2R,3R)-2-propylpiperidin-3-ol
- 2091245-73-5
- EN300-37098815
-
- Inchi: 1S/C8H17NO/c1-2-4-7-8(10)5-3-6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1
- InChI Key: NLEHVHSNPPSXBS-YUMQZZPRSA-N
- SMILES: O[C@H]1CCCN[C@H]1CCC
Computed Properties
- Exact Mass: 143.131014166g/mol
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 32.3Ų
rac-(2R,3R)-2-propylpiperidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37098815-0.25g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
Enamine | EN300-37098815-10.0g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 | |
Enamine | EN300-37098815-1.0g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-37098815-0.1g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
Enamine | EN300-37098815-5.0g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
Enamine | EN300-37098815-0.5g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
Enamine | EN300-37098815-2.5g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
Enamine | EN300-37098815-0.05g |
rac-(2R,3R)-2-propylpiperidin-3-ol |
2091245-73-5 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 |
rac-(2R,3R)-2-propylpiperidin-3-ol Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
Additional information on rac-(2R,3R)-2-propylpiperidin-3-ol
Introduction to Rac-(2R,3R)-2-propylpiperidin-3-ol (CAS No. 2091245-73-5)
Rac-(2R,3R)-2-propylpiperidin-3-ol, a compound with the chemical identifier CAS No. 2091245-73-5, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and pharmacological properties. The specific stereochemistry of Rac-(2R,3R)-2-propylpiperidin-3-ol makes it a valuable intermediate in the synthesis of various bioactive molecules.
The piperidine ring is a common structural motif in many drugs due to its ability to mimic the binding pockets of biological targets such as enzymes and receptors. The presence of the propyl group at the 2-position and the hydroxyl group at the 3-position introduces specific interactions that can be exploited for therapeutic purposes. This compound has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new drugs with improved efficacy and reduced side effects. Piperidine derivatives, including Rac-(2R,3R)-2-propylpiperidin-3-ol, have been extensively studied for their role in modulating various biological pathways. One of the most promising areas of research is the use of these compounds in central nervous system (CNS) disorders. The unique structural features of piperidine derivatives make them ideal candidates for targeting neurological diseases such as depression, anxiety, and neurodegenerative disorders.
Recent studies have highlighted the potential of Rac-(2R,3R)-2-propylpiperidin-3-ol as a lead compound for further drug development. Researchers have demonstrated its ability to interact with specific neurotransmitter receptors, which could lead to the development of new treatments for CNS disorders. Additionally, the compound's stereochemistry plays a crucial role in its pharmacological activity. The (2R,3R) configuration ensures optimal binding affinity to biological targets, making it a promising candidate for further investigation.
The synthesis of Rac-(2R,3R)-2-propylpiperidin-3-ol involves complex organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and enantiomeric purity. Techniques such as chiral resolution and asymmetric synthesis are essential in producing this compound with the desired stereochemical configuration. The development of efficient synthetic routes has been a key focus in recent research, ensuring that sufficient quantities of this valuable intermediate can be produced for further studies.
The pharmacological profile of Rac-(2R,3R)-2-propylpiperidin-3-ol has been extensively characterized in preclinical studies. These studies have revealed its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems involved in various CNS disorders. The compound's interactions with serotonin receptors, in particular, have been well-documented. Serotonin is a neurotransmitter that plays a critical role in mood regulation, and drugs targeting serotonin receptors are widely used for treating depression and anxiety.
Furthermore, Rac-(2R,3R)-2-propylpiperidin-3-ol has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the progressive loss of neurons and dysfunction of neurotransmitter systems. The ability of this compound to interact with specific receptors and modulate neuronal activity suggests that it could be developed into a novel treatment for these debilitating conditions.
The safety profile of Rac-(2R,3R)-2-propylpiperidin-3-ol is another critical aspect that has been thoroughly evaluated in preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This positive safety profile makes it an attractive candidate for further clinical development.
In conclusion, Rac-(2R,3R)-2-propylpiperidin-3-ol (CAS No. 2091245-73-5) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and stereochemistry make it an ideal candidate for targeting various neurological disorders. Recent research has highlighted its potential as a lead compound for drug development, particularly in treating CNS disorders such as depression and neurodegenerative diseases. The advancement of synthetic methodologies and preclinical studies has positioned this compound as a valuable asset in the quest for novel therapeutic agents.
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